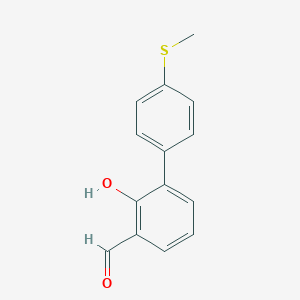
6-(3-Fluoro-4-methoxyphenyl)-2-formylphenol, 95%
Vue d'ensemble
Description
6-(3-Fluoro-4-methoxyphenyl)-2-formylphenol, 95%, is a compound with a wide range of applications in scientific research and in the laboratory setting. It is a phenolic compound with a phenol group and a formyl group attached to a benzene ring, with a fluorine atom in the 3-position. This compound has been used in various biochemical and physiological studies, and is of particular interest due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 6-(3-Fluoro-4-methoxyphenyl)-2-formylphenol, 95%, is not yet fully understood. However, it is believed that the compound acts as a competitive inhibitor of enzymes, meaning that it binds to the active site of an enzyme and prevents the enzyme from binding to its substrate. This inhibition of enzyme activity can lead to a variety of biochemical and physiological effects, depending on the enzyme in question.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Fluoro-4-methoxyphenyl)-2-formylphenol, 95%, have been studied in various laboratory experiments. In one study, the compound was found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine, which can have a variety of effects on the body, including increased alertness, improved memory, and improved muscle control. In addition, the compound has been found to inhibit the activity of other enzymes, including those involved in the metabolism of drugs and other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-(3-Fluoro-4-methoxyphenyl)-2-formylphenol, 95%, in laboratory experiments has several advantages. First, the compound is relatively stable and easy to obtain. Second, it is relatively non-toxic, making it safe to use in experiments. Finally, the compound is highly soluble in a variety of solvents, making it easy to use in a variety of experiments. However, the compound does have some limitations. For example, it is not very soluble in water, making it difficult to use in experiments involving aqueous solutions. In addition, the compound is relatively expensive, making it difficult to use in large-scale experiments.
Orientations Futures
The use of 6-(3-Fluoro-4-methoxyphenyl)-2-formylphenol, 95%, in scientific research and laboratory experiments has a great potential for future development. One potential direction is to explore the compound’s potential for use in drug development. The compound’s ability to inhibit the activity of enzymes could be used to develop new drugs that target specific enzymes involved in various diseases. In addition, the compound could be used to study the structure and function of proteins, as well as the structure and function of DNA and enzymes. Finally, the compound could be used to study the metabolism of various compounds and to develop new compounds with improved properties.
Méthodes De Synthèse
The synthesis of 6-(3-Fluoro-4-methoxyphenyl)-2-formylphenol, 95%, is a relatively simple process that can be accomplished in a few steps. The first step is to react 4-methoxyphenol with formic acid in the presence of an acid catalyst. This reaction produces the desired compound, 6-(3-Fluoro-4-methoxyphenyl)-2-formylphenol, 95%. The second step is to purify the compound by recrystallization. This process involves dissolving the compound in a suitable solvent, such as ethanol or methanol, and then cooling the solution until crystals begin to form. The crystals are then collected and dried, resulting in a pure sample of the compound.
Applications De Recherche Scientifique
6-(3-Fluoro-4-methoxyphenyl)-2-formylphenol, 95%, has a wide range of applications in scientific research. It has been used in studies of the biochemical and physiological effects of various compounds, as well as in studies of the mechanism of action of various drugs. It has also been used in studies of the structure and function of proteins, and in studies of the structure and function of DNA. In addition, it has been used in studies of the structure and function of enzymes, and in studies of the metabolism of various compounds.
Propriétés
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-13-6-5-9(7-12(13)15)11-4-2-3-10(8-16)14(11)17/h2-8,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVUCBSMWMWJII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC(=C2O)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685177 | |
| Record name | 3'-Fluoro-2-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Fluoro-4-methoxyphenyl)-2-formylphenol | |
CAS RN |
1261895-14-0 | |
| Record name | [1,1′-Biphenyl]-3-carboxaldehyde, 3′-fluoro-2-hydroxy-4′-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261895-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Fluoro-2-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















